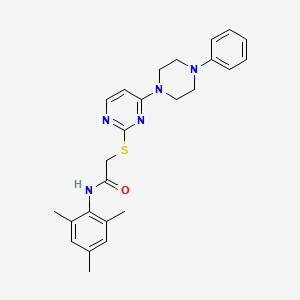

N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

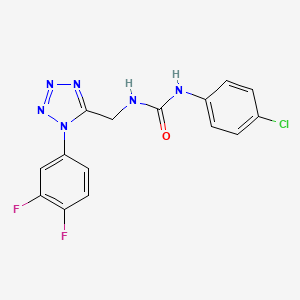

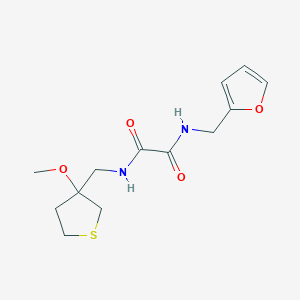

“N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide” is a chemical compound with the molecular formula C25H29N5OS . It is related to a series of compounds that have been synthesized and evaluated for their bioactivities .

Molecular Structure Analysis

The molecular structure of “N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide” includes a pyrimidine ring attached to a phenylpiperazine moiety via a thioacetamide linker .

科学的研究の応用

- Research : N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide derivatives were synthesized and evaluated for anticonvulsant activity in animal models of epilepsy . These compounds were designed as analogs of previously active pyrrolidine-2,5-diones.

Anticonvulsant Activity

Acetylcholinesterase Inhibition

Anti-Depressant Properties

将来の方向性

The future directions for research on “N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide” could include further exploration of its bioactivity, potential applications, and detailed studies of its physical and chemical properties. Additionally, more research could be done to understand its synthesis and chemical reactions .

作用機序

Target of Action

The primary target of N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .

Mode of Action

N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide interacts with AChE by inhibiting its activity . The compound exhibits potent inhibitory activity against AChE, indicating that it acts as a selective AChE inhibitor . The mechanism of inhibition of this compound against AChE is analyzed by the kinetic study, and the result indicated that the compound is a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .

Biochemical Pathways

The inhibition of AChE by N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound prevents the breakdown of ACh, leading to an increase in the level of ACh. This enhances cholinergic neurotransmission, which is important for learning and memory .

Result of Action

The inhibition of AChE by N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide results in an increase in the level of ACh, enhancing cholinergic neurotransmission . This can lead to improved learning and memory, which is beneficial in the treatment of AD .

特性

IUPAC Name |

2-[4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5OS/c1-18-15-19(2)24(20(3)16-18)28-23(31)17-32-25-26-10-9-22(27-25)30-13-11-29(12-14-30)21-7-5-4-6-8-21/h4-10,15-16H,11-14,17H2,1-3H3,(H,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJVJTVFVMCZFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

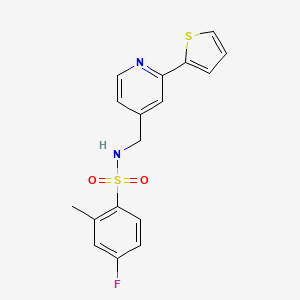

![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2405261.png)

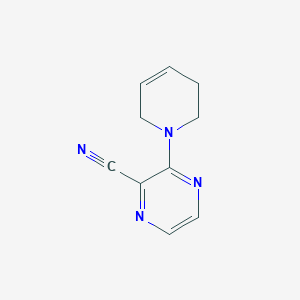

![ethyl 3-(8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2405262.png)

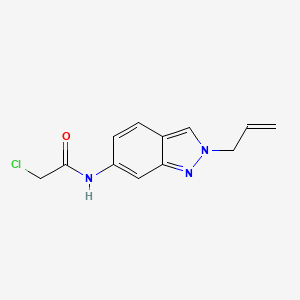

![1,3-Benzodioxol-5-yl-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2405264.png)

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2405279.png)